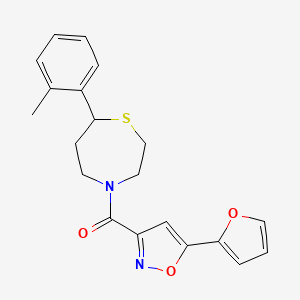
(5-(Furan-2-yl)isoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Furan-2-yl)isoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(5-(Furan-2-yl)isoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule that integrates several bioactive functional groups, including a furan ring, an isoxazole moiety, and a thiazepane structure. These components suggest potential for various biological activities, particularly in medicinal chemistry. The isoxazole ring is noted for its pharmacological applications, while the thiazepane structure may enhance interactions with biological targets.
Antitumor Activity
Research indicates that compounds containing isoxazole and furan derivatives exhibit significant antitumor properties. For instance, a study on various isoxazoles demonstrated their antiproliferative activity against multiple human tumor cell lines, with some derivatives achieving mean IC(50) values as low as 17.4 µg/mL . The structural complexity of This compound may contribute to enhanced selectivity and potency against specific cancer types compared to simpler analogs.
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. A recent synthesis of novel derivatives including thiazoles and isoxazoles showed promising antimicrobial effects against various microorganisms . The presence of the furan and thiazepane moieties in the compound may synergistically enhance its antimicrobial efficacy.
Immunomodulatory Effects
Research highlights the immunomodulatory capabilities of compounds similar to This compound . Isoxazole-containing compounds have been linked to both immunosuppressive and immunostimulatory activities, indicating their potential in treating autoimmune disorders and enhancing immune responses .
The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with various biological pathways. The isoxazole moiety has been associated with immunological activity and may play a crucial role in modulating cell signaling pathways that lead to apoptosis in cancer cells .
Data Table: Biological Activities of Related Compounds
| Compound Structure | Activity Type | IC(50) Value (µg/mL) | Targeted Cell Lines |
|---|---|---|---|
| 2,5-bis(3'-indolyl)furan | Antitumor | 17.4 | Various human tumor cell lines |
| 3,5-bis(3'-indolyl)isoxazole | Antitumor | 20.5 | Extended panel of tumor cell lines |
| Thiazole derivative | Antimicrobial | Not specified | Various microorganisms |
| Isoxazole derivative | Immunomodulatory | Not specified | Human peripheral blood lymphocytes |
Case Studies
- Anticancer Properties : A study evaluated a series of novel isoxazoles against a panel of human tumor cell lines, demonstrating significant antitumor activity and selectivity towards specific cancer types . The findings support further exploration into the structural modifications of compounds like This compound for enhanced efficacy.
- Antimicrobial Efficacy : In another investigation, synthesized thiazole derivatives were tested for their antimicrobial activity against various pathogens, showcasing potential for therapeutic applications in infectious diseases .
- Immunological Studies : Research on related isoxazole compounds revealed their ability to modulate immune responses, suggesting that derivatives like This compound could be developed as immunotherapeutic agents targeting autoimmune conditions .
Propiedades
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14-5-2-3-6-15(14)19-8-9-22(10-12-26-19)20(23)16-13-18(25-21-16)17-7-4-11-24-17/h2-7,11,13,19H,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOCXNAOIHLUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













